molecular formula C6H5ClN2O3S B8727115 Methyl 2-((5-chlorothiazol-2-yl)amino)-2-oxoacetate

Methyl 2-((5-chlorothiazol-2-yl)amino)-2-oxoacetate

Cat. No. B8727115
M. Wt: 220.63 g/mol
InChI Key: TZGVXHPEPWKAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576135B2

Procedure details

In a manner similar to that employed in Referential Example 242, the title compound was prepared from 2-amino-5-chlorothiazole and methyl chlorooxoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][N:6]=1.Cl[C:9](=[O:14])[C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[C:9]([NH:1][C:2]1[S:3][C:4]([Cl:7])=[CH:5][N:6]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=CN1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)NC=1SC(=CN1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.